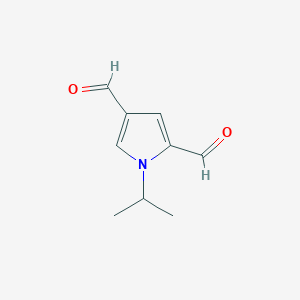1-Isopropyl-1H-pyrrole-2,4-dicarbaldehyde
CAS No.:
Cat. No.: VC18424742
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11NO2 |
|---|---|
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 1-propan-2-ylpyrrole-2,4-dicarbaldehyde |
| Standard InChI | InChI=1S/C9H11NO2/c1-7(2)10-4-8(5-11)3-9(10)6-12/h3-7H,1-2H3 |
| Standard InChI Key | QPGPNKABDMLOLV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C=C1C=O)C=O |
Introduction
1-Isopropyl-1H-pyrrole-2,4-dicarbaldehyde is a member of the pyrrole family, a group of heterocyclic compounds that contain a five-membered ring with one nitrogen atom. This compound is distinguished by the presence of two aldehyde groups (-CHO) at positions 2 and 4 of the pyrrole ring and an isopropyl group at position 1. The molecular formula of this compound is C₈H₁₁NO, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
Synthesis of 1-Isopropyl-1H-pyrrole-2,4-dicarbaldehyde
The synthesis of 1-isopropyl-1H-pyrrole-2,4-dicarbaldehyde involves various chemical reactions that require careful control of conditions such as temperature and pH to optimize yield and selectivity. Common analytical techniques used to characterize the product include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods help confirm the structure and purity of the synthesized compound.
Comparison with Similar Compounds
1-Isopropyl-1H-pyrrole-2,4-dicarbaldehyde can be compared with other pyrrole derivatives, such as 1-methyl-1H-pyrrole-2,3-dicarbaldehyde and 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde. These compounds differ in the positioning of their aldehyde groups and substituents, which affect their reactivity and biological properties.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Isopropyl-1H-pyrrole-2,4-dicarbaldehyde | Isopropyl group at position 1; aldehydes at positions 2 and 4 | Distinct steric properties and reactivity |
| 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde | Methyl group at position 1; aldehydes at positions 2 and 3 | Different reactivity due to position of substituents |
| 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde | Methyl groups at positions 2 and 5; aldehydes at positions 3 and 4 | Altered electronic properties due to additional methyl groups |
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume